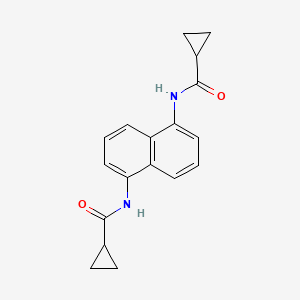![molecular formula C18H20N2O2 B5801671 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as Compound A, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of antioxidant and detoxification genes, which can protect cells from oxidative stress and damage. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been shown to improve glucose tolerance in diabetic animals and protect pancreatic beta cells.
実験室実験の利点と制限
One advantage of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. In addition, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A. One area of interest is the development of analogs of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A that have improved potency and selectivity. Another area of interest is the exploration of the potential therapeutic applications of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A in other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the elucidation of the mechanism of action of 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A could lead to the identification of new targets for drug development.
合成法
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A can be synthesized by reacting 3-methylaminophenol with 2-phenylbutyric anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide and benzenecarboximidamide to yield 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A.
科学的研究の応用
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide A has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, it has been found to have a protective effect on pancreatic beta cells, which are responsible for insulin production, and can improve glucose tolerance in diabetic animals.
特性
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-16(14-9-5-4-6-10-14)18(21)22-20-17(19)15-11-7-8-13(2)12-15/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBTXBRZZOVROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=CC(=C2)C)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
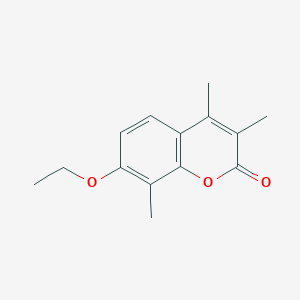
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
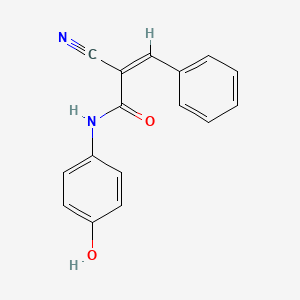
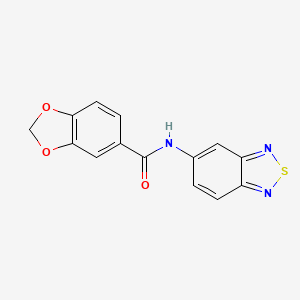
![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
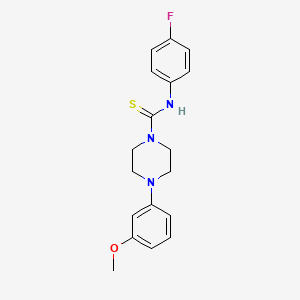
![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)
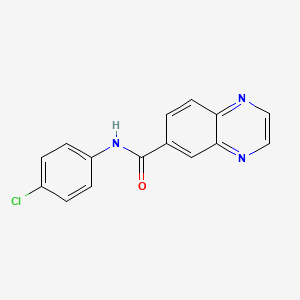
![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
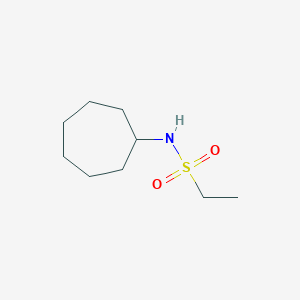
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)
